molecular formula C21H18ClN3O3 B2661517 N-(2-(3-(2-chlorophenyl)ureido)phenyl)-2-methoxybenzamide CAS No. 1207006-69-6

N-(2-(3-(2-chlorophenyl)ureido)phenyl)-2-methoxybenzamide

Cat. No.: B2661517
CAS No.: 1207006-69-6
M. Wt: 395.84
InChI Key: UUOMMOMASBXQHV-UHFFFAOYSA-N
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Description

N-(2-(3-(2-chlorophenyl)ureido)phenyl)-2-methoxybenzamide is a synthetic organic compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a chlorophenyl group, a ureido linkage, and a methoxybenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(2-chlorophenyl)ureido)phenyl)-2-methoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorophenyl isocyanate with 3-aminophenyl-2-methoxybenzamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the formation of the ureido linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are often employed to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(2-chlorophenyl)ureido)phenyl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst like palladium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxylated derivative, while reduction of a nitro group would produce an amine derivative.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound has shown potential as a biochemical probe for studying protein-ligand interactions.

    Medicine: Preliminary studies suggest that it may have therapeutic potential in treating certain diseases, although further research is needed to confirm its efficacy and safety.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-(3-(2-chlorophenyl)ureido)phenyl)-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ureido linkage and methoxybenzamide moiety play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(3-(2-chlorophenyl)ureido)phenyl)picolinamide: This compound shares a similar structure but has a picolinamide moiety instead of a methoxybenzamide group.

    N-(2-(3-(2-chlorophenyl)ureido)phenyl)-2-(trifluoromethyl)benzamide: This variant includes a trifluoromethyl group, which can alter its chemical properties and biological activity.

Uniqueness

N-(2-(3-(2-chlorophenyl)ureido)phenyl)-2-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxybenzamide moiety, in particular, differentiates it from other similar compounds and may contribute to its unique interactions with molecular targets.

Properties

IUPAC Name

N-[2-[(2-chlorophenyl)carbamoylamino]phenyl]-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O3/c1-28-19-13-7-2-8-14(19)20(26)23-17-11-5-6-12-18(17)25-21(27)24-16-10-4-3-9-15(16)22/h2-13H,1H3,(H,23,26)(H2,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUOMMOMASBXQHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=CC=C2NC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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